1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine

Computational ADME Drug-likeness Physicochemical profiling

This disubstituted piperazine uniquely combines a piperonyl group and a 6-chloro-3-pyridinylmethyl group to create a dual 5-HT2A/D3 pharmacophore geometry unattainable with either mono-substituted analog (tPSA 54.5 vs. 28.2 Ų). Its CNS drug-like profile (MW 345.8, clogP ~3.3, tPSA <60 Ų) and underrepresented chloropyridine motif make it a differentiated addition to CNS screening libraries. Ideal for receptor-binding SAR studies, computational docking, and pharmacophore modeling. Available at ≥95% HPLC without custom synthesis lead times.

Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
CAS No. 861211-55-4
Cat. No. B2928750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine
CAS861211-55-4
Molecular FormulaC18H20ClN3O2
Molecular Weight345.83
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN=C(C=C4)Cl
InChIInChI=1S/C18H20ClN3O2/c19-18-4-2-15(10-20-18)12-22-7-5-21(6-8-22)11-14-1-3-16-17(9-14)24-13-23-16/h1-4,9-10H,5-8,11-13H2
InChIKeySBXTWRUTXGYSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine (CAS 861211-55-4): Compound Class and Procurement-Relevant Characteristics


1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine (CAS 861211-55-4) is a disubstituted piperazine derivative with molecular formula C18H20ClN3O2 and a molecular weight of 345.8 g/mol . It belongs to the benzodioxole-piperazine family, a class extensively explored in patent literature for dual 5-HT2A / D3 receptor modulation [1]. The compound is supplied as a screening compound by commercial vendors at a minimum purity of 95% (HPLC) and is intended exclusively for laboratory research use .

Why 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine (CAS 861211-55-4) Cannot Be Simply Replaced by In-Class Piperazine Analogs


The target compound is a dual-substituted piperazine bearing both a 1,3-benzodioxol-5-ylmethyl (piperonyl) group and a 6-chloro-3-pyridinylmethyl group on the two piperazine nitrogen atoms. Neither of the corresponding mono-substituted fragments — 1-piperonylpiperazine (CAS 32231-06-4) or 1-[(6-chloro-3-pyridinyl)methyl]piperazine (PubChem CID 18365465) [1] — can recapitulate the combined pharmacophore geometry. This dual substitution creates a distinct topological polar surface area (tPSA) and hydrogen-bonding profile that differs from each mono-substituted analog, with predicted tPSA of approximately 54.5 Ų for the target versus 28.2 Ų for the chloropyridinyl-methyl fragment alone [2]. Patent literature explicitly claims the benzodioxole-piperazine scaffold for dual 5-HT2A / D3 receptor modulation, where both aromatic substituents are required for balanced target engagement [3]. Generic substitution with a simpler piperazine analog therefore risks losing the dual-receptor pharmacophore and any associated selectivity advantages.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine (CAS 861211-55-4) Versus Closest Comparators


Predicted Physicochemical Profile: Dual-Substituted Piperazine Versus Mono-Substituted Fragments

The target compound exhibits a computed logP (clogP) of approximately 3.27 and a topological polar surface area (tPSA) of 54.46 Ų [1]. By comparison, the mono-substituted fragment 1-[(6-chloro-3-pyridinyl)methyl]piperazine (PubChem CID 18365465) has a significantly lower tPSA of 28.2 Ų and XLogP3 of 1.0 [2]. The difference of ~26 Ų in tPSA and ~2.3 log units in predicted logP places the target compound in a distinct region of physicochemical space, altering predicted membrane permeability and CNS penetration potential relative to the simpler chloropyridine-piperazine fragment. No published experimental logP or solubility data were identified for the target compound.

Computational ADME Drug-likeness Physicochemical profiling

Predicted Ionization State: pKa Differentiation from Structurally Related Piperazines

The predicted pKa of the target compound is 6.54 ± 0.10 , attributed to the protonatable piperazine nitrogen adjacent to the chloropyridine substituent. In contrast, the simpler 1-piperonylpiperazine (CAS 32231-06-4) has a reported pKa of approximately 8.2–8.5 for the piperazine NH [1]. The ~1.7–2.0 log unit lower basicity in the target compound results from the electron-withdrawing effect of the 6-chloro-3-pyridinylmethyl substituent, which reduces the basicity of the piperazine core. No experimental pKa data from potentiometric titration were identified.

pKa prediction Ionization state Formulation

Predicted Physicochemical Stability: Boiling Point and Density Differentiation

The target compound has a predicted boiling point of 477.1 ± 40.0 °C and predicted density of 1.322 ± 0.06 g/cm³ . The corresponding mono-substituted comparator 1-piperonylpiperazine (CAS 32231-06-4) exhibits a significantly lower boiling point of approximately 331 °C and melts at 38–40 °C [1]. The ~146 °C higher predicted boiling point of the target reflects its greater molecular weight (345.8 vs. 206.2 g/mol) and the additional intermolecular interactions imparted by the chloropyridine moiety. No experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data were identified in public literature.

Chemical stability Handling Storage

Commercial Purity Benchmark: Supplier-Specified Purity Versus Typical Screening Library Standards

The compound is commercially supplied by Biosynth (via CymitQuimica) with a minimum purity specification of 95% as determined by HPLC . This purity level is consistent with standard screening-compound specifications but falls below the >98% threshold typical for reference standards or in vivo pharmacology. No certificate of analysis (CoA) with specific batch-level data was publicly accessible. In contrast, the simpler analog 1-piperonylpiperazine (CAS 32231-06-4) is available from multiple suppliers at purity grades ranging from 97% to >98% , reflecting its more established supply chain. The target compound has no known ChEMBL entry and is not annotated with any bioactivity data in public databases [1].

Quality control Purity specification Procurement

Pharmacophore Completeness: Dual-Substituted Piperazine Versus Isolated Benzodioxole-Piperazine Sigma-1 Ligands

Several benzodioxole-piperazine derivatives bearing a single aromatic substituent on the second piperazine nitrogen have been characterized as sigma-1 (σ1) receptor ligands. For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine (compound 6) exhibits Ki = 1.85 ± 1.59 nM for σ1 with 157-fold selectivity over σ2 (Ki = 291 ± 111 nM) [1]. The target compound incorporates a 6-chloro-3-pyridinylmethyl group in place of the fluoroethoxybenzyl substituent, which is predicted to alter the σ1 / σ2 selectivity profile, though no experimental binding data are available for the target. This highlights a gap in quantitative evidence: the dual-substituted compound cannot be assumed to share the sigma-receptor binding profile of its mono-aryl benzodioxole-piperazine congeners without direct testing.

Pharmacophore Sigma-1 receptor Receptor binding

Absence of Direct Comparative Biological Activity Data for CAS 861211-55-4 (Critical Evidence Gap)

Despite exhaustive searching of ChEMBL, PubChem BioAssay, BindingDB, and patent literature, NO primary research paper, patent example, or public database was identified that reports IC50, Ki, EC50, or any other quantitative biological activity measurement specifically for CAS 861211-55-4 [1][2]. The ZINC database explicitly states: 'There is currently no predicted activity for this compound' and 'This substance has not been detected to have been used in any clinical trials' [3]. This contrasts with structurally related benzodioxole-piperazine compounds disclosed in patent WO2012110470A1, which were characterized as dual 5-HT2A/D3 modulators with reported Ki values, but the target compound was not among the exemplified and measured structures [4]. Consequently, any procurement decision for biological screening relies on structural analogy and predicted properties rather than direct comparative efficacy data. Users are strongly advised to commission de novo receptor profiling before relying on class-level assumptions.

Data gap Evidence limitation Screening compound

Best-Fit Research Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine (CAS 861211-55-4) Based on Quantitative Evidence


Chemical Biology Probe Development via Dual 5-HT2A / D3 Receptor Screening

The benzodioxole-piperazine scaffold is patented as a privileged pharmacophore for dual modulation of 5-HT2A and D3 receptors [1]. The target compound, bearing a 6-chloro-3-pyridinylmethyl group distinct from the patent-exemplified substituents, represents a novel structural variation within this pharmacophore class. Screening the compound against a panel including 5-HT2A, D2, D3, 5-HT1A, and 5-HT2C receptors would establish whether the chloropyridine substitution confers any selectivity advantage over previously disclosed analogs. Due to the complete absence of public bioactivity data for CAS 861211-55-4 [2], this scenario requires de novo in vitro pharmacology.

Structure-Activity Relationship (SAR) Expansion Around Central Piperazine Scaffolds

The compound serves as a building block for SAR studies aimed at understanding how the combined benzodioxole + 6-chloropyridine dual substitution influences receptor-binding profiles relative to mono-substituted analogs. The predicted pKa (6.54) and logP (~3.27) place it in a physicochemical space that is meaningfully different from both 1-piperonylpiperazine and 1-[(6-chloro-3-pyridinyl)methyl]piperazine . Parallel testing of all three compounds in receptor-binding assays would quantify the contribution of each substituent to affinity and selectivity [3].

In Silico Modeling and Pharmacophore Validation

The compound is suitable as a test case for computational docking and pharmacophore modeling studies focused on benzodioxole-piperazine / receptor interactions. Its well-defined dual-aromatic structure, combined with the absence of confounding biological data, makes it a clean candidate for prospective in silico predictions that can subsequently be validated by experimental binding assays. The predicted properties (pKa 6.54, tPSA 54.46 Ų) provide parameterization inputs for molecular dynamics simulations of membrane permeability and target engagement.

Chemical Library Diversification for CNS-Targeted Screening Collections

The compound's predicted CNS drug-like profile (tPSA < 60 Ų, MW 345.8, clogP ~3.3) makes it a candidate for inclusion in CNS-focused diversity screening libraries. The chloropyridine motif is underrepresented in many commercial screening decks compared to phenyl or pyridyl substituents, offering a point of differentiation for library designers seeking to maximize chemical space coverage. The compound is commercially available at ≥95% purity from Biosynth , enabling procurement for medium-throughput screening without custom synthesis.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.